molecular formula C12H11F2NO B13748671 6,8-Difluoro-4-hydroxy-2-propylquinoline CAS No. 1155600-14-8

6,8-Difluoro-4-hydroxy-2-propylquinoline

Cat. No.: B13748671
CAS No.: 1155600-14-8
M. Wt: 223.22 g/mol
InChI Key: WBTIWXZIZCILDF-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-hydroxy-2-propylquinoline (CAS 1189105-86-9) is a high-purity organic compound with a molecular formula of C12H11F2NO and a molecular weight of 223.219 g/mol . It belongs to the fluorinated quinoline family, a class of chemicals recognized for their significant value in scientific research and development, particularly as a key synthetic intermediate . Researchers utilize this compound and its structural analogs as crucial building blocks in the synthesis of more complex molecules, including those explored for agrochemical and pharmaceutical applications . For instance, related difluoroquinoline derivatives are investigated as precursors in the development of novel fungicidal compositions and have a historical research background in the study of quinoline carboxylic acid derivatives with biological activity . As a versatile scaffold, the 4-hydroxyquinoline core allows for further functionalization at multiple sites, enabling the exploration of structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, using personal protective equipment and referring to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

CAS No.

1155600-14-8

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

6,8-difluoro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H11F2NO/c1-2-3-8-6-11(16)9-4-7(13)5-10(14)12(9)15-8/h4-6H,2-3H2,1H3,(H,15,16)

InChI Key

WBTIWXZIZCILDF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F

Origin of Product

United States

Synthetic Methodologies for 6,8 Difluoro 4 Hydroxy 2 Propylquinoline and Analogues

Established Synthetic Routes to 4-Hydroxyquinoline (B1666331) Core Structures

The 4-hydroxyquinoline, or quinolin-4-one, scaffold is a common motif in many biologically active molecules. Its synthesis has been extensively studied, leading to several well-established named reactions.

The construction of the quinoline (B57606) ring system is typically achieved through cyclization reactions that form the pyridine (B92270) portion of the fused heterocyclic system. Several classical condensation reactions are particularly well-suited for generating the 4-hydroxyquinoline core.

The Conrad-Limpach reaction is a widely employed method that involves the condensation of anilines with β-ketoesters. iipseries.org The reaction proceeds in two stages: an initial reaction at lower temperatures to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-quinolone. pharmaguideline.comnih.gov This method is highly versatile and allows for substitution on both the aniline (B41778) and β-ketoester components, making it adaptable for producing a wide range of analogues. iipseries.org

Another significant route is the Gould-Jacobs reaction . This process begins with the condensation of an aniline with an alkoxymethylene malonate derivative, such as diethyl ethoxymethylenemalonate (EMME). fly-chem.com The resulting intermediate undergoes thermal cyclization, followed by saponification and subsequent decarboxylation to afford the 4-hydroxyquinoline product. fly-chem.com This multi-step sequence is robust and provides a reliable pathway to the desired core structure.

The Camps quinoline synthesis offers an alternative approach, involving the cyclization of an o-acylaminoacetophenone in the presence of a base. fly-chem.com Depending on the reaction conditions and the specific substrate, this method can yield either 2-hydroxyquinolines or 4-hydroxyquinolines.

Reaction NameReactantsProductKey Features
Conrad-Limpach Reaction Aniline + β-ketoester4-Hydroxyquinoline (4-Quinolone)Two-stage thermal reaction; versatile for substituted analogues. iipseries.orgpharmaguideline.com
Gould-Jacobs Reaction Aniline + Alkoxymethylene malonate4-HydroxyquinolineMulti-step process involving cyclization, hydrolysis, and decarboxylation. fly-chem.com
Combes Quinoline Synthesis Aniline + β-diketone2,4-substituted quinolineAcid-catalyzed condensation and ring closure. iipseries.orgwikipedia.org

The hydroxyl group at the C-4 position is often introduced concurrently with the formation of the quinoline ring. In reactions like the Conrad-Limpach and Gould-Jacobs syntheses, the choice of reactants inherently directs the formation of a carbonyl group at C-4. nih.govfly-chem.com This product exists in a keto-enol tautomerism, heavily favoring the 4-quinolone (keto) form, but is commonly named as the 4-hydroxyquinoline (enol) isomer.

For the Conrad-Limpach reaction, the use of a β-ketoester is the key determinant for the C-4 oxygenation. The cyclization of the β-aminoacrylate intermediate results directly in the formation of the 4-quinolone ring system. nih.govmdpi.com Similarly, in the Gould-Jacobs reaction, the malonate-derived starting material ensures that after cyclization and subsequent chemical transformations, an oxygen functionality is present at the C-4 position. fly-chem.com

An alternative strategy involves the chemical transformation of a pre-formed quinoline derivative. For example, 4-keto-1,2,3,4-tetrahydroquinoline compounds can be subjected to dehydrogenation to yield the aromatic 4-hydroxyquinoline. google.com This method relies on the availability of the corresponding tetrahydroquinoline precursor.

Specific Approaches for Difluorination at C-6 and C-8 of the Quinoline System

Introducing two fluorine atoms specifically at the C-6 and C-8 positions requires regioselective control. This can be achieved either by starting with a pre-fluorinated building block or by performing a selective fluorination on the assembled quinoline ring.

The most direct and common strategy for synthesizing specifically fluorinated quinolines is to begin with a fluorinated aniline. researchgate.net For the target compound, 6,8-difluoro-4-hydroxy-2-propylquinoline, the logical starting material is 2,4-difluoroaniline (B146603) .

This difluorinated precursor can then be utilized in one of the established quinoline syntheses. For instance, reacting 2,4-difluoroaniline with an appropriate β-ketoester (such as ethyl 3-oxohexanoate (B1246410) to introduce the 2-propyl group) under Conrad-Limpach conditions would lead to the desired 6,8-difluorinated 4-hydroxyquinoline core in a single cyclization step. researchgate.net This approach offers excellent control over the fluorine atom positions, as their locations are predetermined by the starting aniline. The synthesis of various other fluorinated quinolines has been successfully demonstrated using this precursor-based strategy. researchgate.netmdpi.com

Introducing fluorine atoms onto a pre-existing quinoline ring is an alternative approach, though it often faces challenges with regioselectivity. Direct electrophilic fluorination of the parent quinoline molecule tends to be non-selective, often yielding a mixture of products fluorinated at positions 5, 6, and 8. researchgate.net The protonation of the heterocyclic nitrogen under acidic conditions deactivates the pyridine ring, directing electrophilic substitution to the benzenoid ring. georgiasouthern.edu

However, more advanced methods have been developed to achieve greater control. One such technique is regioselective electrochemical fluorination. For example, the electrolysis of quinoline derivatives in a solution of hydrogen fluoride-pyridine (Olah's reagent) has been shown to produce 5,8-difluoroquinolines. georgiasouthern.edu While this specific method targets different positions, it demonstrates that selective post-cyclization difluorination is feasible under controlled electrochemical conditions. georgiasouthern.edu

Recent advances have also explored concerted nucleophilic fluorination strategies enabled by electron-transfer processes, providing novel pathways for C-H fluorination of quinolines that avoid traditionally high-energy intermediates. acs.orgnih.gov These modern methods may offer future routes for the selective post-cyclization fluorination of quinoline systems.

Methods for Introducing the Propyl Side Chain at C-2

The final structural element, the propyl group at the C-2 position, can be incorporated either during the initial ring formation or added to a pre-formed quinoline core.

The most convergent approach is to introduce the propyl group during the cyclization step. As mentioned previously, using a tailored β-ketoester in the Conrad-Limpach synthesis is a highly effective method. Specifically, the reaction of 2,4-difluoroaniline with ethyl 3-oxohexanoate would directly yield the this compound structure.

Alternatively, the Friedländer synthesis , which condenses a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing an α-methylene group adjacent to a carbonyl, is well-suited for preparing 2-substituted quinolines. pharmaguideline.com To obtain a 2-propyl substituent via this route, one could react a suitably substituted 2-aminobenzaldehyde with 2-pentanone.

Novel Synthetic Protocols for this compound

Recent advancements in synthetic organic chemistry have led to the development of several innovative methods for the construction of the quinoline scaffold. These methods often aim to improve efficiency, reduce waste, and allow for greater control over the substitution patterns on the heterocyclic ring.

One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps in a single reaction vessel, thereby avoiding the need for isolation and purification of intermediates. For the synthesis of 4-hydroxyquinolines, a one-pot approach could involve the copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines. nih.gov This method provides a direct route to the quinoline core in high yields. nih.gov Another potential one-pot strategy involves the ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones, which proceeds under mild conditions and offers a convenient and efficient pathway to various quinoline skeletons. mdpi.com

A hypothetical one-pot synthesis for this compound could be envisioned starting from 2,4-difluoroaniline and a suitable β-ketoester, such as ethyl 3-oxoheptanoate. The initial condensation would form an enamine intermediate, which could then undergo thermal cyclization in a high-boiling solvent like diphenyl ether. This approach, a variation of the Conrad-Limpach reaction, can be optimized to proceed in a single pot. nih.gov

Starting Material 1Starting Material 2Key Reaction TypePotential Product
2,4-difluoroanilineEthyl 3-oxoheptanoateCondensation and thermal cyclizationThis compound
2-amino-3,5-difluorobenzyl alcohol2-PentanoneCobalt-catalyzed cyclization6,8-Difluoro-2-propylquinolin-4-ol

Catalytic methods are at the forefront of modern synthetic chemistry due to their ability to promote reactions with high efficiency and selectivity. Transition metal catalysis, in particular, has been extensively used for the synthesis of quinolines. mdpi.com For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters represents a regioselective route to quinoline carboxylates. mdpi.com This approach utilizes formic acid as a C1 synthon and a reducing agent, with a copper(II) species as the terminal oxidant. mdpi.com

Palladium-catalyzed reactions have also been employed for C-H functionalization to build the quinoline core. mdpi.com A plausible catalytic route to this compound could involve a palladium-catalyzed dehydrogenation of a corresponding 4-keto-1,2,3,4-tetrahydroquinoline precursor. google.com This method uses a hydrogen acceptor, such as maleic acid, to drive the aromatization to the 4-hydroxyquinoline. google.com

CatalystReactant 1Reactant 2Reaction Type
Rhodium complex2,4-difluoroanilineAn alkynyl esterC-H activation and heteroannulation
Palladium on carbon6,8-Difluoro-2-propyl-2,3-dihydroquinolin-4(1H)-oneMaleic acidDehydrogenation
Copper triflateN-(2-butenyl-3,5-difluorophenyl)enamine-Aerobic oxidative cyclization

The control of regioselectivity is a critical challenge in the synthesis of substituted quinolines, especially when using unsymmetrical starting materials. nih.gov Electrophile-driven regioselective synthesis of functionalized quinolines has been achieved through methods like the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols. acs.org While this specific example leads to 3-iodoquinolines, the underlying principle of controlling the cyclization pathway is broadly applicable. acs.org

In the context of the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, the choice of catalyst (acid or base) can influence the regioselectivity. nih.gov For the synthesis of this compound, a Gould-Jacobs type reaction starting from 2,4-difluoroaniline and diethyl ethoxymethylenemalonate or a related precursor would inherently control the regiochemistry to yield the desired 4-hydroxyquinoline substitution pattern. nih.gov The subsequent introduction of the propyl group at the 2-position would require a different strategy, possibly involving a pre-functionalized aniline derivative.

Characterization Techniques for Synthesized this compound Derivatives

The unambiguous identification and characterization of newly synthesized compounds are paramount. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be essential.

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the propyl group protons, and the hydroxyl proton. The aromatic protons would appear as multiplets in the downfield region, with their coupling patterns influenced by both proton-proton and proton-fluorine couplings. The propyl group would exhibit characteristic signals for the CH₂, CH₂, and CH₃ groups. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atoms attached to fluorine would show characteristic splitting (¹JC-F, ²JC-F, etc.). The carbons of the quinoline core would resonate at lower field, while the propyl group carbons would appear at higher field. The carbonyl-like carbon at the 4-position (in the keto tautomer) would be observed at a significantly downfield chemical shift. mdpi.com

¹⁹F NMR: This technique is highly sensitive to the chemical environment of the fluorine atoms. Two distinct signals would be expected for the fluorine atoms at the 6- and 8-positions, with their chemical shifts and coupling constants providing valuable structural information. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (often broad), C-H stretches of the aromatic and alkyl groups, C=C and C=N stretches of the quinoline ring, and C-F stretches.

Spectroscopic TechniqueExpected Key Features for this compound
¹H NMRSignals for aromatic protons (with H-F coupling), propyl group protons, and a broad OH signal.
¹³C NMRResonances for all unique carbons, with C-F splitting for carbons attached to or near fluorine.
¹⁹F NMRTwo distinct signals for the F atoms at C6 and C8.
Mass SpectrometryMolecular ion peak corresponding to the exact mass of the compound.
IR SpectroscopyAbsorption bands for O-H, C-H (aromatic and aliphatic), C=C, C=N, and C-F bonds.

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself may not be available, analysis of related structures, such as 7-ethoxy-6,8-difluoro-4-oxo-1-pyridin-2-ylmethyl-1,4-dihydro-quinoline-3-carboxylic acid, can offer valuable insights. researchgate.net Such studies confirm the planar nature of the quinoline ring system and can reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Preclinical Pharmacological and Biological Activities of 6,8 Difluoro 4 Hydroxy 2 Propylquinoline Derivatives

Anticancer Activities in Cell-Based Assays

The absence of such information indicates that either this specific compound has not yet been synthesized and evaluated for these biological activities, or the research is proprietary and has not been disclosed in the public domain. Further research and publication would be required to characterize the potential pharmacological profile of 6,8-Difluoro-4-hydroxy-2-propylquinoline and its derivatives.

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, HCT 116, HepG-2, A549)

Derivatives of the quinoline (B57606) scaffold have been a focal point of anticancer research, with numerous studies investigating their efficacy against various cancer cell lines. The antiproliferative activities of these compounds have been evaluated against a panel of human cancer cell lines, including MCF-7 (breast cancer), HCT 116 (colon cancer), HepG-2 (liver cancer), and A549 (lung cancer).

Research into modified 4-hydroxyquinolone analogues has demonstrated their potential as anticancer agents. In one study, a series of these derivatives were tested against HCT116, A549, and MCF-7 cell lines, with some compounds exhibiting promising IC50 values, indicating their potency in inhibiting cancer cell growth. For instance, certain analogues showed significant activity against the HCT116 cell line. nih.gov

Furthermore, the synthesis of new di- and trimeric quinoline derivatives has yielded compounds with notable in vitro antiproliferative activities against human solid cancer cell lines such as MCF-7. nih.gov Similarly, morpholine (B109124) substituted quinazoline (B50416) derivatives have been shown to have significant cytotoxic activity against A549 and MCF-7 cancer cell lines. rsc.org One particular compound in this series displayed IC50 values of 10.38 ± 0.27 μM against A549 cells and 6.44 ± 0.29 μM against MCF-7 cells. rsc.org Another potent compound showed IC50 values of 8.55 ± 0.67 μM and 3.15 ± 0.23 μM against A549 and MCF-7 cells, respectively. rsc.org

The cytotoxic effects of various test compounds have also been evaluated against A549, HepG2, HCT116, and MCF7 cells, further establishing the broad-spectrum anticancer potential of quinoline-based structures. researchgate.net The combination of certain natural compounds with chemotherapeutic drugs has also been explored, showing a significant decrease in the viability of HCT-116 and A549 cells. nih.gov

Compound TypeCell LineReported Activity (IC50)Reference
Modified 4-hydroxyquinolone analoguesHCT116, A549, MCF-7Promising IC50 values nih.gov
Di- and trimeric quinoline derivativesMCF-7Notable antiproliferative activity nih.gov
Morpholine substituted quinazoline derivatives (Compound AK-3)A54910.38 ± 0.27 μM rsc.org
MCF-76.44 ± 0.29 μM rsc.org
Morpholine substituted quinazoline derivatives (Compound AK-10)A5498.55 ± 0.67 μM rsc.org
MCF-73.15 ± 0.23 μM rsc.org

Cellular Mechanism of Antiproliferative Effects (excluding cytotoxicity profiles)

The antiproliferative effects of quinoline derivatives are attributed to various cellular mechanisms that interfere with cancer cell growth and survival. These mechanisms often involve the induction of programmed cell death (apoptosis), cell cycle arrest, and modulation of key signaling pathways.

Studies on morpholine substituted quinazoline derivatives have revealed that these compounds can inhibit cell proliferation by arresting the cell cycle in the G1 phase. rsc.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and multiplying. The primary mode of cell death induced by these compounds was identified as apoptosis. rsc.org

Another novel quinoline derivative has been found to exert its anticancer effects through the downregulation of Lumican. mdpi.com Lumican is a protein that has been implicated in the progression of various cancers, and its downregulation by the quinoline derivative suggests a targeted mechanism of action. mdpi.com The compound was shown to dose-dependently decrease the expression of Lumican in cancer cells, thereby inhibiting their migratory, invasive, and proliferative capabilities. mdpi.com This suggests that some quinoline derivatives may function by modulating specific signaling pathways involved in cancer progression. mdpi.com

The induction of apoptosis is a common mechanism for many anticancer agents. Chalcones, which are precursors in flavonoid synthesis and share some structural similarities with quinoline derivatives, have been documented to induce apoptosis through various molecular pathways. mdpi.com These include the activation of caspases, which are key enzymes in the apoptotic process, and the release of mitochondrial proteins that trigger cell death. mdpi.com

Other Biological Activities (e.g., Antioxidant Activity)

In addition to their anticancer and antiviral properties, quinoline derivatives have been investigated for other biological activities, notably as antioxidant agents. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases, and compounds with antioxidant properties can help mitigate this damage.

Derivatives of 4-hydroxy-2-quinolinone have been synthesized and evaluated for their antioxidant activity. mdpi.com Studies have employed various assays to determine their ability to scavenge free radicals. For instance, certain carboxamide derivatives of quinolinone have shown the ability to scavenge hydroxyl radicals and the ABTS radical cation. mdpi.com The antioxidant capacity is often influenced by the specific substituents on the quinoline ring. For example, derivatives with a p-phenolic group have exhibited good activity in DPPH scavenging assays. mdpi.com

The modification of isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives has also been shown to increase antioxidant activity. ui.ac.id In DPPH assays, these derivatives demonstrated a better inhibitory effect compared to the parent compound, isatin. ui.ac.id This suggests that the quinoline scaffold can be chemically modified to enhance its antioxidant potential. The presence of aromatic rings in the side chains of these derivatives was found to contribute to a higher inhibition percentage, likely due to the stabilization of the resulting radicals through resonance. ui.ac.id

Furthermore, research on 2-substituted quinazolin-4(3H)-ones, which are structurally related to quinolones, has provided insights into structure-antioxidant activity relationships. nih.gov The presence of hydroxyl groups on a phenyl ring at the 2-position was found to be crucial for antioxidant activity. nih.gov

Compound TypeAssay MethodKey FindingsReference
4-hydroxy-2-quinolinone carboxamide derivativesHydroxyl radical scavenging, ABTS radical cation decolorization, DPPH scavengingDerivatives with o-phenolic and p-phenolic groups showed good activity. mdpi.com
Quinoline-4-carboxylic acid derivativesDPPH assayIncreased antioxidant activity compared to the isatin precursor. Aromatic side chains improved inhibition. ui.ac.id
2-substituted quinazolin-4(3H)-onesDPPH, ABTS, TEAC-CUPRACThe presence of hydroxyl groups on the 2-phenyl ring is important for antioxidant activity. nih.gov

Mechanistic Investigations of 6,8 Difluoro 4 Hydroxy 2 Propylquinoline Action

Target Identification and Validation Studies

Currently, there are no specific target identification and validation studies published for 6,8-Difluoro-4-hydroxy-2-propylquinoline in the scientific literature. Research on the broader family of 4-hydroxy-2-alkylquinolines (HAQs) has primarily focused on their roles in bacterial communication. These studies have identified the transcriptional regulator PqsR (also known as MvfR) as a key target for some HAQs in Pseudomonas aeruginosa. However, it has not been confirmed if this compound interacts with this or other specific cellular targets.

Enzyme Inhibition Studies

While the quinolone scaffold is a well-known pharmacophore present in many enzyme inhibitors, specific inhibitory data for this compound against the enzymes listed below is not available.

DNA Gyrase Inhibition (e.g., Bacterial DNA Replication)

The fluoroquinolone class of antibiotics, which features a quinolone core structure, are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The fluorine atom at the C6 position is a common feature in many potent fluoroquinolone antibiotics. While it is plausible that this compound could exhibit some inhibitory activity against DNA gyrase due to its fluorinated quinolone structure, there are no published studies to confirm or quantify this activity.

FabZ Enzyme Inhibition

There is no available research to suggest that this compound is an inhibitor of the FabZ enzyme, which is involved in bacterial fatty acid synthesis.

HIV-1 Integrase Inhibition

Certain quinolone derivatives have been investigated as potential inhibitors of HIV-1 integrase, an enzyme crucial for the replication of the human immunodeficiency virus. However, there are no specific studies that have evaluated the inhibitory potential of this compound against this enzyme.

Cellular Pathway Modulation

The influence of this compound on cellular pathways is an area that requires investigation.

Interference with Microbial Quorum Sensing

The most relevant area of potential activity for this compound is in the modulation of microbial quorum sensing. The 2-alkyl-4-hydroxyquinoline (AHQ) signaling pathway is a well-characterized quorum sensing system in the opportunistic pathogen Pseudomonas aeruginosa. This system regulates the production of virulence factors and biofilm formation. Given that this compound is a synthetic analogue of naturally occurring AHQs, it is conceivable that it could interfere with this signaling pathway, either as an agonist or an antagonist. Fluorination of signaling molecules has been shown in other systems to modulate biological activity. However, without experimental data, the specific impact of the 6,8-difluoro substitution on the quorum sensing activity of the 2-propylquinoline (B155077) scaffold remains unknown.

Disruption of Cell Wall Synthesis

There is currently no available research that details the effect of this compound on the synthesis of bacterial cell walls. Investigations into whether this compound inhibits key enzymes such as transpeptidases or glycosyltransferases, or interferes with the biosynthesis of peptidoglycan precursors, have not been reported.

Molecular Basis of Selective Activity

Similarly, the molecular basis for any selective activity of this compound against specific organisms has not been elucidated. Research to identify specific molecular targets present in susceptible organisms but absent in non-susceptible ones, or differences in drug uptake and metabolism, has not been published.

Computational and Theoretical Chemistry Studies of 6,8 Difluoro 4 Hydroxy 2 Propylquinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.

Bacterial DNA gyrase is a well-validated target for quinolone-based antibacterial drugs. nih.gov This enzyme, a type II topoisomerase, is essential for bacterial DNA replication and consists of two subunits, GyrA and GyrB. nih.gov The GyrB subunit possesses an ATPase domain that is a key target for a class of inhibitors. nih.gov The 4-hydroxy-2-quinolone scaffold is known to be crucial for binding to the ATP binding site of the GyrB subunit. nih.gov

Table 1: Predicted Key Interactions for 6,8-Difluoro-4-hydroxy-2-propylquinoline with DNA Gyrase B

Molecular Moiety Interacting Residue (Example) Interaction Type
4-Hydroxyl Group Glu58, Arg84 Hydrogen Bond
2-Keto Group Arg144 Hydrogen Bond
Propyl Group Hydrophobic Pocket Van der Waals

Note: The specific interacting residues can vary depending on the bacterial species.

The quinoline (B57606) scaffold is a privileged structure found in compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. nih.govscirp.org Computational docking can be employed to screen this compound against a panel of other potential protein targets to explore its polypharmacology.

For instance, a structurally related compound, 6-fluoro-4-hydroxy-2-methyl quinoline, has been studied for its interaction with Human Serum Albumin (HSA), a key transport protein in the blood. bohrium.com Docking simulations revealed a strong binding affinity (-6.67 kcal/mol) through hydrogen bonding and van der Waals interactions. bohrium.com Similarly, this compound could be docked into the binding sites of HSA to predict its transport and distribution characteristics. Other potential targets for docking studies could include topoisomerase IV, a paralogue of DNA gyrase also involved in bacterial replication, or various kinases and proteases implicated in cancer, given the known anticancer activities of some quinoline derivatives. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. mdpi.com An MD simulation for the this compound-DNA gyrase complex, initiated from the best-docked pose, would involve placing the complex in a simulated aqueous environment and calculating the atomic motions over a period of nanoseconds. biorxiv.org

Key analyses from the MD trajectory would include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex is indicated by a plateau in the RMSD values over the simulation time. biorxiv.org Furthermore, MD simulations allow for the detailed analysis of specific interactions, such as the persistence of hydrogen bonds identified in docking. This can confirm whether the crucial interactions with residues like Glu58 and Arg84 are maintained throughout the simulation, reinforcing the predicted binding mode. mdpi.com Conformational analysis of the propyl group and the quinoline ring system during the simulation can also reveal flexibility and adaptive changes within the binding pocket. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov These methods provide a fundamental understanding of molecular structure, stability, and reactivity.

The 4-hydroxyquinoline (B1666331) scaffold can exist in two tautomeric forms: the enol form (4-hydroxy) and the keto form (4-quinolone). researchgate.netresearchgate.net The equilibrium between these forms can be influenced by the solvent and substitution patterns. DFT calculations are highly effective for determining the relative energies and, therefore, the predominant tautomeric form of the molecule in different environments (e.g., gas phase vs. aqueous solution). researchgate.net

For the parent 4-hydroxyquinoline, studies have shown that the keto form is the more stable tautomer in both the ground and excited states, for instance, by 8.6 kcal/mol in a water solution. researchgate.net It is highly probable that this compound also preferentially exists in its keto tautomeric form. DFT calculations at a level like B3LYP/6-311++G(d,p) would be used to optimize the geometry of both the enol and keto tautomers and compute their relative Gibbs free energies to confirm the more stable species. researchgate.net

Table 2: Representative Tautomer Energetics for 4-Hydroxyquinolines

Tautomer Description Relative Stability
Enol Form 4-Hydroxyquinoline Less Stable

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.orgsemanticscholar.org

DFT calculations can be used to compute the energies of the HOMO and LUMO and map their spatial distribution across the this compound molecule. aimspress.com This analysis would reveal the regions most susceptible to electrophilic and nucleophilic attack. For quinoline derivatives, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often located on the pyridine (B92270) ring. scirp.org The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's stability and potential for charge transfer within itself or with a biological target. scirp.org

Table 3: Key Electronic Properties from HOMO-LUMO Analysis

Property Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Electron-accepting ability

Computational Prediction of ADME Properties (excluding toxicity)

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery pipeline, aimed at predicting the pharmacokinetic profile of a compound in the human body. nih.gov For this compound, computational, or in silico, models offer a rapid and cost-effective means to forecast these properties, guiding further experimental studies. These predictive models leverage a compound's physicochemical characteristics, such as lipophilicity, solubility, and molecular weight, to estimate its ADME profile. nih.gov

Detailed computational analyses are employed to predict the drug-likeness and pharmacokinetic parameters of novel compounds. Various software and web-based tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to generate these predictions. nih.gov These approaches analyze the chemical structure of a compound to forecast its behavior within a biological system.

Drug-Likeness and Physicochemical Properties

A primary step in computational ADME prediction involves assessing the "drug-likeness" of a molecule based on its fundamental physicochemical properties. One of the most referenced guidelines is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight (MW) of 500 or less, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). nih.gov

Computational tools can calculate these and other key descriptors for this compound to provide an initial assessment of its potential as an orally administered drug.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight ( g/mol )225.22Compliant
LogP (Octanol/Water Partition Coefficient)3.1Compliant
Hydrogen Bond Donors1Compliant
Hydrogen Bond Acceptors2Compliant
Molar Refractivity58.45N/A
Topological Polar Surface Area (TPSA) (Ų)41.49N/A

The data presented in Table 1 indicates that this compound is predicted to adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

Absorption

Computational models predict key parameters related to the absorption of a drug from the site of administration into the bloodstream. For oral drugs, this includes predicting intestinal absorption, Caco-2 cell permeability (an in vitro model for the human intestinal barrier), and oral bioavailability.

Distribution

The distribution of a compound throughout the body is assessed by predicting parameters such as plasma protein binding (PPB), volume of distribution (VD), and the ability to cross the blood-brain barrier (BBB). nih.gov High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. nih.gov The volume of distribution provides insight into how extensively a drug is distributed in the body's tissues versus the plasma.

Metabolism

The metabolic fate of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. Computational models can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov Inhibition of these enzymes can lead to drug-drug interactions.

Excretion

Excretion predictions often focus on parameters like total clearance and whether the compound is a substrate for renal transporters. Total clearance is a measure of the body's efficiency in eliminating a drug.

Table 2: Computationally Predicted ADME Properties of this compound

ADME ParameterPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Caco-2 PermeabilityHighSuggests good intestinal membrane penetration.
Oral BioavailabilityHighA high percentage of the drug may reach systemic circulation.
Distribution
Plasma Protein BindingHighMay have a lower fraction of free drug in the plasma.
Blood-Brain Barrier (BBB) PermeantYesPotential to act on targets within the central nervous system.
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP2C9 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP2D6 InhibitorYesPotential for interactions with drugs metabolized by this enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this isoform.
Excretion
Total ClearanceLowSuggests a longer half-life in the body.

Future Directions and Research Gaps for 6,8 Difluoro 4 Hydroxy 2 Propylquinoline

Exploration of New Synthetic Strategies for Improved Yields and Green Chemistry

Currently, there are no specific published synthetic routes for 6,8-Difluoro-4-hydroxy-2-propylquinoline. Future research should prioritize the development of efficient and environmentally benign synthetic methodologies. Traditional quinoline (B57606) syntheses often involve harsh conditions and hazardous reagents. Modern approaches, such as microwave-assisted organic synthesis, could offer a greener alternative by reducing reaction times and energy consumption.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of safer solvents, minimizing waste, and aiming for high atom economy. For instance, a one-pot synthesis starting from readily available precursors would be highly desirable. The table below outlines a hypothetical comparison of a traditional versus a green synthetic approach for the preparation of this compound.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

ParameterTraditional Route (e.g., Conrad-Limpach)Proposed Green Route (e.g., Microwave-Assisted)
Reaction Time 12-24 hours15-30 minutes
Solvent High-boiling point organic solvents (e.g., diphenyl ether)Green solvents (e.g., ethanol, water) or solvent-free
Energy Consumption HighLow
Atom Economy ModerateHigh
Waste Generation SignificantMinimal
Catalyst Strong acids or basesReusable solid catalysts

Investigation of Novel Biological Targets for Therapeutic Applications

The biological targets of this compound are currently unknown. Given the broad spectrum of activity of related quinoline derivatives, a systematic investigation into its potential therapeutic applications is warranted. mdpi.com Quinolines have shown promise as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.govnih.gov

Initial research should involve broad-based screening against a panel of common biological targets. This could include bacterial DNA gyrase and topoisomerase IV, viral polymerases, and various kinases involved in cancer signaling pathways. The 4-hydroxy-2-quinolone scaffold, for instance, has been investigated for its inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. mdpi.com The potential for this compound to act as a multi-target agent should also be explored, as this can be advantageous in treating complex diseases.

Advanced SAR Studies Using Combinatorial Chemistry and High-Throughput Screening

Once a primary biological activity is identified, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this compound. Combinatorial chemistry, coupled with high-throughput screening, would be an efficient approach to rapidly generate a library of analogues and identify key structural motifs for activity.

Modifications could be made at various positions of the quinoline ring. For example, the length and branching of the alkyl group at the 2-position could be varied. Additionally, the introduction of different substituents on the benzene (B151609) ring could be explored to fine-tune the electronic and steric properties of the molecule. The following table outlines a potential combinatorial library for SAR studies.

Table 2: Proposed Combinatorial Library for SAR Studies of this compound Analogues

PositionR1 (at C2)R2 (at C5)R3 (at C7)
Group 1 -CH3-H-H
Group 2 -CH2CH3-Cl-OCH3
Group 3 -CH(CH3)2-F-NH2
Group 4 -Cyclopropyl-CN-NO2

Application of Advanced Computational Methods for De Novo Design

Computational chemistry can play a pivotal role in accelerating the drug discovery process for this compound. Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict the binding modes of the compound with its biological targets and to rationalize SAR data.

Furthermore, de novo design algorithms can be employed to generate novel molecular structures with improved binding affinities and pharmacokinetic properties. These computational tools can help in prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Development of Prodrug Strategies for Enhanced Delivery

Should this compound exhibit promising biological activity but poor pharmacokinetic properties (e.g., low solubility, poor membrane permeability), prodrug strategies could be employed to enhance its delivery. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body.

For this compound, the 4-hydroxy group could be esterified or converted to a carbamate (B1207046) to improve its lipophilicity and passive diffusion across biological membranes. Once inside the target cell, these promoieties would be cleaved by endogenous enzymes to release the active drug.

Elucidation of Resistance Mechanisms in Microorganisms (if applicable)

If this compound is developed as an antimicrobial agent, it will be essential to investigate potential mechanisms of resistance in microorganisms. Bacteria can develop resistance to quinolone antibiotics through mutations in their target enzymes (DNA gyrase and topoisomerase IV) or by increasing the expression of efflux pumps that actively remove the drug from the cell.

Understanding these resistance mechanisms is crucial for the long-term viability of any new antimicrobial agent. Studies could involve the selection of resistant mutants in the laboratory and subsequent genetic analysis to identify the mutations responsible for resistance. This knowledge can inform the design of next-generation analogues that can overcome or circumvent these resistance mechanisms.

Q & A

What are the optimal synthetic routes for 6,8-Difluoro-4-hydroxy-2-propylquinoline, and how do reaction parameters influence yield?

Basic Research Question
A common method involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated quinoline precursors and boronic acid derivatives . Key parameters include catalyst loading (e.g., 5% Pd(PPh₃)₄), temperature (80–90°C), and reaction duration (48 hours). Base selection (e.g., K₂CO₃) and solvent polarity (DMF or dioxane/water mixtures) critically affect intermediate stability and coupling efficiency .

How can researchers resolve contradictory solubility data for this compound in different solvents?

Advanced Research Question
Contradictions may arise from crystallinity, hydration states, or impurities. Methodologically, use differential scanning calorimetry (DSC) to assess thermal transitions and dynamic light scattering (DLS) to detect aggregates. Solubility studies should standardize solvent purity, temperature (±0.1°C), and equilibration time (24–72 hours) .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Research Question
Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., MH⁺ ion matching within 2 ppm error) and ¹H/¹³C NMR to verify substituent positions and fluorine coupling patterns . Purity is validated via HPLC with UV detection (≥95% area) and melting point consistency (±1°C) .

How does fluorination at the 6,8-positions influence the compound’s electronic properties and bioactivity?

Advanced Research Question
Fluorine’s electronegativity enhances electron-deficient quinoline cores, improving membrane permeability and target binding. Computational modeling (DFT) can map electrostatic potential surfaces, while in vitro assays (e.g., enzyme inhibition) correlate substituent effects with activity. Fluorine also reduces metabolic degradation via steric shielding .

What strategies mitigate purification challenges for this compound?

Basic Research Question
Column chromatography with gradients of ethyl acetate/hexane (e.g., 10–30% ethyl acetate) effectively separates byproducts. For stubborn impurities, recrystallization in ethanol or acetonitrile improves purity. Monitor fractions via TLC (Rf = 0.3–0.5 in 10% ethyl acetate/hexane) .

How can researchers design experiments to study the compound’s stability under physiological conditions?

Advanced Research Question
Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Use LC-MS to track degradation products over 72 hours. Accelerated stability studies (e.g., 40°C/75% RH) identify hydrolytic or oxidative pathways. Protect light-sensitive samples with amber glass .

What role does the propyl group at the 2-position play in modulating biological interactions?

Advanced Research Question
The propyl chain enhances lipophilicity, influencing pharmacokinetics (e.g., logP). Use surface plasmon resonance (SPR) to measure binding affinity changes against targets. Compare with methyl or ethyl analogs to isolate steric/electronic contributions .

How can contradictory bioactivity results between in vitro and in vivo models be addressed?

Advanced Research Question
Assess metabolic stability using liver microsome assays. In vivo discrepancies may arise from poor bioavailability; formulate with co-solvents (e.g., PEG 400) or nano-carriers. Cross-validate using isotopic labeling and tissue distribution studies .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes. Validate with mutagenesis studies (e.g., alanine scanning) on predicted interaction residues. Use QSAR models to optimize substituent effects .

How can researchers optimize synthetic yields when scaling up this compound production?

Basic Research Question
Maintain strict oxygen-free conditions (Schlenk line) to prevent catalyst deactivation. Scale reaction stoichiometry linearly, but increase solvent volume by 20% to avoid viscosity issues. Use continuous flow reactors for exothermic steps (e.g., coupling reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.